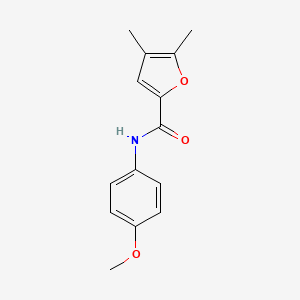![molecular formula C18H20N2O2 B5831865 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)
3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide, also known as FP-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, anti-inflammatory, and analgesic activities. 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In addition, 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement and behavior.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and reduce inflammation in animal models. 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has also been shown to have analgesic effects in animal models of pain. In addition, 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide in lab experiments is its relatively simple synthesis method. 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide can be synthesized using commercially available starting materials, and the reaction conditions can be easily optimized to improve the yield of the reaction. However, one limitation of using 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide. One direction is to further study its mechanism of action and identify other enzymes and receptors that it may interact with. Another direction is to study its potential as a therapeutic agent for other diseases, such as cancer and neurodegenerative diseases. In addition, future research could focus on improving the solubility of 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide in water to make it easier to work with in lab experiments.
Synthesemethoden
3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide can be synthesized using various methods, including the reaction of 2-(1-piperidinyl)aniline with 3-(2-furyl)acrylic acid chloride in the presence of a base or the reaction of 2-(1-piperidinyl)aniline with 3-(2-furyl)acrylamide in the presence of a coupling agent. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-piperidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(11-10-15-7-6-14-22-15)19-16-8-2-3-9-17(16)20-12-4-1-5-13-20/h2-3,6-11,14H,1,4-5,12-13H2,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFAPARIUADDKR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5831791.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5831801.png)
![isobutyl {5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5831821.png)


![2-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5831848.png)
![3,4-dichloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide](/img/structure/B5831852.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![ethyl [2-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5831871.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)

